molecular formula C10H9NO2 B1407430 2-(Oxetan-3-yloxy)benzonitrile CAS No. 1552216-20-2

2-(Oxetan-3-yloxy)benzonitrile

Cat. No.: B1407430
CAS No.: 1552216-20-2
M. Wt: 175.18 g/mol
InChI Key: ODNJCDRHYNSQBN-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)benzonitrile is a chemical compound featuring an oxetane ring attached to a benzonitrile moiety The oxetane ring, a four-membered cyclic ether, is known for its high ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile group. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The benzonitrile moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be integrated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: Nucleophilic substitution reactions can modify the benzonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Scientific Research Applications

2-(Oxetan-3-yloxy)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)benzonitrile involves its interaction with biological targets through its oxetane and benzonitrile functionalities. The oxetane ring can undergo ring-opening reactions, releasing reactive intermediates that interact with enzymes and receptors. The benzonitrile group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 3-Oximinooxetane

Comparison: 2-(Oxetan-3-yloxy)benzonitrile is unique due to its specific combination of the oxetane ring and benzonitrile group. This structure imparts distinct physicochemical properties, such as high ring strain and reactivity, which are not present in similar compounds. The presence of the benzonitrile group also enhances its potential for biological activity compared to other oxetane derivatives .

Properties

IUPAC Name

2-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNJCDRHYNSQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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